N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(dimethylamino)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-22(2)16-7-5-15(6-8-16)20(23)21-11-3-4-12-24-17-9-10-18-19(13-17)26-14-25-18/h5-10,13H,11-12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSYDQNCPPPFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(dimethylamino)benzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Butynyl Linker: The benzodioxole intermediate is then reacted with a butynyl halide under basic conditions to form the butynyl ether.
Formation of the Dimethylaminobenzamide Group: The final step involves coupling the butynyl ether with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(dimethylamino)benzamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the butynyl linker.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and butynyl groups.
Reduction: Reduced forms of the butynyl linker, potentially forming alkanes.
Substitution: Substituted benzodioxole or butynyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(dimethylamino)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations might be leveraged to design prodrugs or active pharmaceutical ingredients.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(dimethylamino)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in π-π interactions, while the butynyl linker might facilitate binding to hydrophobic pockets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Evidence
The evidence highlights several compounds with benzodioxole and benzamide motifs, though none share the exact alkyne linker (but-2-yn-1-yl) of the target compound. Key analogues include:
Piperazine-Linked Derivatives
- 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine (): Structure: Features a benzodioxole unit attached to a phenethyl-piperazine backbone with a 2,4-difluorophenyl substituent. Yield: 67%, Melting Point: 169–170°C (HCl salt).
Pyrimidine and Tolyl Derivatives
- 2-(4-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)piperazin-1-yl)pyrimidine (): Structure: Substitutes the benzamide with a pyrimidine ring. Yield: 65%, Melting Point: 181–182°C (HCl salt).
Chlorophenyl and Bromophenyl Analogues
- 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-bromophenyl)piperazine (): Structure: Includes a bromophenyl substituent on the piperazine ring. Yield: 72%, Melting Point: 177–178°C (HCl salt). Key Differences: The bromine atom increases molecular weight and may influence lipophilicity compared to the dimethylamino group .
Protease Inhibitor Derivatives ()
- 4-(Chloromethyl)-N-(6-(4-(isopropylcarbamoyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide (B20): Structure: Combines benzodioxole with a chloromethyl-benzamide group. Key Differences: The isopropylcarbamoyl and chloromethyl substituents likely enhance steric bulk and electrophilicity, contrasting with the dimethylamino group’s basicity .
Comparative Analysis of Key Properties
Structural and Functional Insights
- Substituent Effects: The dimethylamino group on the benzamide is electron-donating, which may enhance solubility and alter binding interactions compared to electron-withdrawing groups (e.g., chloro, bromo) in analogues .
- Melting Points : Piperazine-based derivatives exhibit higher melting points (164–203°C), likely due to ionic interactions in HCl salt forms, whereas neutral benzamides (e.g., B20) may have lower melting points .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(dimethylamino)benzamide is a complex organic compound notable for its diverse biological activities. Its unique structural features, including the benzo[d][1,3]dioxole moiety and the dimethylamino group, suggest potential applications in medicinal chemistry, particularly in drug development. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 366.4 g/mol. The structural characteristics contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 1448061-19-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzo[d][1,3]dioxole moiety facilitates π-π interactions with aromatic residues in proteins, enhancing binding affinity to target enzymes or receptors. The flexibility provided by the but-2-yn-1-yl linker allows for optimal spatial orientation during these interactions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzamide can inhibit histone deacetylases (HDACs), which are crucial for cancer cell proliferation. Inhibition of HDACs has been associated with an increase in acetylation levels of histones, leading to altered gene expression and subsequent apoptosis in cancer cells .
Case Study:
A related compound demonstrated an IC50 value of 95.2 nM against HDAC1, highlighting the potential of benzamide derivatives in cancer therapy .
Neuroprotective Effects
The compound may also exert neuroprotective effects by modulating neurotransmitter systems. Preliminary studies suggest that it could act as a dopamine D1 receptor antagonist, which has implications for treating neurological disorders such as Parkinson's disease .
Research Findings:
Inhibition of dopamine-stimulated adenylyl cyclase was observed in rat caudate tissue, confirming its role as a D1 receptor antagonist .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the dimethylamino group significantly affect binding affinity and selectivity at various receptors. Compounds lacking terminal amino functions exhibited reduced binding affinities at D1 receptors, indicating the importance of this moiety for optimal biological activity .
Q & A
Basic: What synthetic strategies are recommended for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(dimethylamino)benzamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of this compound likely involves modular coupling of the benzodioxole-alkyne fragment with the dimethylaminobenzamide moiety. A validated approach for analogous amides (e.g., and ) employs:
- Step 1: Activation of the carboxylic acid (e.g., using pivaloyl chloride or benzoyl chloride) to form an acyl chloride intermediate.
- Step 2: Nucleophilic substitution with a propargylamine derivative under basic conditions (e.g., potassium carbonate in acetonitrile).
- Critical Parameters:
- Stoichiometry: Maintain a 1:1.2 molar ratio of acyl chloride to amine to minimize side reactions.
- Temperature: Reactions typically proceed at 0–25°C to prevent decomposition of sensitive intermediates.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (dichloromethane/pentane) improves purity .
Yield Optimization: Use anhydrous solvents, inert atmosphere (N₂/Ar), and real-time monitoring (TLC/HPLC) to track intermediate stability. Hazard analysis for reagents like O-benzyl hydroxylamine (mutagenicity risk) is critical .
Advanced: How can structural contradictions in biological activity data for this compound be systematically addressed across different in vitro models?
Methodological Answer:
Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent interactions). To resolve them:
- Comparative Studies: Replicate assays in parallel using standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) and include positive controls (e.g., ’s benzenesulfonamide derivatives).
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may influence results .
- Computational Docking: Model interactions with putative targets (e.g., kinases or GPCRs) to identify binding mode variations across assays. Tools like AutoDock Vina can predict affinity differences due to conformational flexibility .
- Data Normalization: Apply statistical methods (e.g., Z-score normalization) to account for inter-assay variability .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., benzodioxole proton splitting patterns) and amide bond formation (δ ~7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragments (e.g., loss of the butynyloxy group).
- HPLC-PDA: Purity assessment (>95%) with a C18 column (acetonitrile/water gradient) detects residual solvents or byproducts .
- Elemental Analysis: Matches experimental vs. theoretical C/H/N ratios (±0.4%) to confirm stoichiometry .
Advanced: What in vitro models are suitable for evaluating the metabolic stability of this compound, and how do structural motifs influence hepatic clearance?
Methodological Answer:
- Liver Microsome Assays: Incubate with human/rat liver microsomes (1 mg/mL protein, NADPH cofactor) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CL₍ᵢₙₜ₎) .
- Structural Influences:
- Benzodioxole Group: May undergo CYP450-mediated O-dealkylation, increasing clearance. Compare with methylenedioxy analogs (slower metabolism).
- Butynyl Linker: The alkyne moiety could act as a metabolic soft spot via epoxidation or glutathione conjugation.
- Dimethylaminobenzamide: The tertiary amine may undergo N-demethylation, detectable via MS/MS fragmentation .
Mitigation Strategies: Introduce fluorinated substituents (e.g., trifluoromethyl, as in ) to block metabolic hotspots and enhance stability.
Basic: What safety precautions are critical when handling this compound during synthesis?
Methodological Answer:
- Hazard Analysis: Conduct a pre-experiment risk assessment per Prudent Practices in the Laboratory (National Academies Press, 2011). Prioritize:
- Mutagenicity Screening: Ames testing (e.g., Salmonella TA98/TA100 strains) for intermediates, as anomeric amides may exhibit mutagenic potential .
- Ventilation: Use fume hoods for steps involving volatile reagents (e.g., dichloromethane).
- PPE: Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid skin contact with dimethylamino derivatives (potential irritants) .
Advanced: How can computational methods guide the design of derivatives with improved target selectivity?
Methodological Answer:
- QSAR Modeling: Train a quantitative structure-activity relationship model using datasets of analogous benzamide derivatives (e.g., ). Focus on descriptors like logP, topological polar surface area (TPSA), and H-bond donors.
- Molecular Dynamics (MD): Simulate ligand-receptor binding over 100 ns to identify unstable interactions (e.g., transient hydrogen bonds with off-target residues).
- Fragment Replacement: Use in silico libraries (e.g., Enamine REAL Space) to substitute the benzodioxole group with bioisosteres (e.g., benzofuran) while maintaining π-π stacking interactions .
- ADMET Prediction: Tools like SwissADME forecast bioavailability and toxicity, enabling prioritization of synthetically feasible candidates .
Basic: What spectroscopic signatures distinguish the benzodioxole moiety in this compound?
Methodological Answer:
- IR Spectroscopy: Strong absorption at ~1250 cm⁻¹ (C-O-C asymmetric stretch) and ~1500 cm⁻¹ (aromatic C=C).
- ¹H NMR: Two singlets at δ ~5.9–6.1 ppm (dioxole methylene protons) and δ ~6.8–7.2 ppm (benzodioxole aromatic protons).
- ¹³C NMR: Peaks at ~100–105 ppm (dioxole methylene carbons) and ~145–150 ppm (oxygenated aromatic carbons) .
Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be reconciled for this compound?
Methodological Answer:
- Solubility Profiling: Perform shake-flask experiments in buffered solutions (pH 1–10) and solvents (e.g., DMSO, ethanol, hexane). Use UV-Vis or nephelometry to quantify saturation.
- Molecular Dynamics (MD): Simulate solvation shells to identify preferential interactions (e.g., benzodioxole’s affinity for chloroform via van der Waals forces).
- Co-solvency Approach: Blend solvents (e.g., ethanol/water) to enhance solubility. Calculate Hansen solubility parameters to optimize ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
